[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
CAS No.: 847460-53-1
Cat. No.: VC21345299
Molecular Formula: C16H23F3N5O6PS2
Molecular Weight: 549.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate - 847460-53-1](/images/no_structure.jpg)
CAS No. | 847460-53-1 |
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Molecular Formula | C16H23F3N5O6PS2 |
Molecular Weight | 549.5 g/mol |
IUPAC Name | [(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C16H23F3N5O7PS2/c1-33-5-3-20-12-9-13(23-15(22-12)34-4-2-16(17,18)19)24(7-21-9)14-11(26)10(25)8(31-14)6-30-32(27,28)29/h7-8,10-11,14,25-26H,2-6H2,1H3,(H,20,22,23)(H2,27,28,29)/t8-,10-,11-,14-/m1/s1 |
Standard InChI Key | KVLRBRZHCOVMNX-IDTAVKCVSA-N |
Isomeric SMILES | CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES | CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Canonical SMILES | CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound that belongs to the class of nucleotide analogs. It features a purine base modified with a 2-methylsulfanylethylamino group and a 3,3,3-trifluoropropylsulfanyl group, attached to a tetrahydrofuran ring. This compound is of interest in biochemical and pharmacological research due to its potential applications in drug development and molecular biology.
Biological and Pharmacological Significance
This compound is a modified nucleotide, which suggests potential applications in nucleic acid synthesis, modification, or as a therapeutic agent. The presence of fluorine and sulfur-containing groups may enhance its stability and interaction with biological targets.
Potential Applications
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Antiviral Agents: Modified nucleotides are often explored for their antiviral properties, as they can interfere with viral replication.
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Cancer Therapy: Some nucleotide analogs have been used in cancer treatment due to their ability to inhibit DNA synthesis in rapidly dividing cells.
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Molecular Biology Tools: These compounds can be used as probes or markers in molecular biology research.
Challenges and Future Directions
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Toxicity Studies: Further research is needed to assess the compound's toxicity and safety profile.
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Mechanism of Action: Understanding how this compound interacts with biological systems is crucial for its development as a therapeutic agent.
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